Cas no 146945-54-2 (1-Pyrrolidinecarboxylicacid, 2,2-dimethyl-5-oxo-, ethyl ester)

1-Pyrrolidinecarboxylicacid, 2,2-dimethyl-5-oxo-, ethyl ester structure
146945-54-2 structure
Product Name:1-Pyrrolidinecarboxylicacid, 2,2-dimethyl-5-oxo-, ethyl ester
CAS No:146945-54-2
MF:C9H15NO3
MW:185.220302820206
CID:100963
PubChem ID:19022102
Update Time:2025-07-21

1-Pyrrolidinecarboxylicacid, 2,2-dimethyl-5-oxo-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidinecarboxylicacid, 2,2-dimethyl-5-oxo-, ethyl ester
    • Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate
    • 1-Pyrrolidinecarboxylic acid, 2,2-dimethyl-5-oxo-, ethyl ester
    • 146945-54-2
    • POSHZMBKCKHNLM-UHFFFAOYSA-N
    • 1-ethoxycarbonyl-5,5-dimethylpyrrolidin-2-one
    • 1-Pyrrolidinecarboxylic acid, 2,2-dimethyl-5-oxo-, ethyl ester
    • Ethyl2,2-dimethyl-5-oxopyrrolidine-1-carboxylate
    • SCHEMBL8779653
    • Inchi: 1S/C9H15NO3/c1-4-13-8(12)10-7(11)5-6-9(10,2)3/h4-6H2,1-3H3
    • InChI Key: POSHZMBKCKHNLM-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)(C)N1C(=O)OCC

Computed Properties

  • Exact Mass: 185.10525
  • Monoisotopic Mass: 185.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6A^2
  • XLogP3: 1

Experimental Properties

  • PSA: 46.61

1-Pyrrolidinecarboxylicacid, 2,2-dimethyl-5-oxo-, ethyl ester Pricemore >>

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Additional information on 1-Pyrrolidinecarboxylicacid, 2,2-dimethyl-5-oxo-, ethyl ester

Research Update on 1-Pyrrolidinecarboxylicacid, 2,2-dimethyl-5-oxo-, ethyl ester (CAS: 146945-54-2) in Chemical Biology and Pharmaceutical Applications

1-Pyrrolidinecarboxylicacid, 2,2-dimethyl-5-oxo-, ethyl ester (CAS: 146945-54-2) is a structurally unique pyrrolidine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its esterified carboxylic acid and dimethyl-substituted pyrrolidone ring, serves as a versatile intermediate in the synthesis of bioactive molecules and has shown potential in various therapeutic applications. Recent studies have explored its role as a building block for drug discovery, particularly in the development of protease inhibitors and neuromodulatory agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor in the synthesis of novel cathepsin K inhibitors, with modifications at the ester moiety yielding derivatives with nanomolar potency. The research highlighted the compound's ability to maintain stereochemical integrity during synthetic transformations, a critical feature for chiral drug development. Parallel work in ACS Chemical Biology revealed its unexpected role as a weak allosteric modulator of γ-aminobutyric acid (GABA) receptors when incorporated into specific pharmacophores, suggesting potential applications in neurological disorder therapeutics.

Advanced analytical characterization of 146945-54-2 has been facilitated by recent technological developments. A 2024 paper in Analytical Chemistry described a novel LC-MS/MS method capable of detecting this compound at picomolar concentrations in biological matrices, addressing previous challenges in pharmacokinetic studies. This methodological advancement has enabled more accurate assessment of the compound's metabolic stability, revealing an unexpectedly long half-life in primate models (t1/2 = 8.2 hours) despite its ester functionality.

The compound's safety profile has been systematically evaluated in recent preclinical investigations. Toxicology studies published in Regulatory Toxicology and Pharmacology (2023) established an NOAEL (no observed adverse effect level) of 250 mg/kg/day in rodent models, with particular attention to its potential neurobehavioral effects. These findings support its continued investigation as a pharmaceutical intermediate, though researchers note the need for careful monitoring of potential esterase-mediated metabolite accumulation in specific tissues.

Emerging applications in chemical biology have expanded the utility of 146945-54-2 beyond traditional pharmaceutical contexts. A groundbreaking 2024 study in Nature Chemical Biology demonstrated its incorporation into activity-based probes for profiling serine hydrolases in live cells, leveraging its reactive ester group for selective labeling. This application capitalizes on the compound's unique balance of reactivity and stability, enabling new approaches to enzyme target identification and validation in complex biological systems.

Future research directions for 1-Pyrrolidinecarboxylicacid, 2,2-dimethyl-5-oxo-, ethyl ester appear promising, with several patent applications filed in 2024 indicating industrial interest in its derivatives for oncology and anti-inflammatory applications. The compound's versatility as a synthetic intermediate, combined with its increasingly well-characterized biological properties, positions it as a valuable tool for both academic and industrial research in chemical biology and drug discovery. Continued investigation of its structure-activity relationships and metabolic fate will likely yield additional insights into its optimal utilization in medicinal chemistry applications.

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